molecular formula C27H18BrN B15365312 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine

2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine

Cat. No.: B15365312
M. Wt: 436.3 g/mol
InChI Key: LUTSKIJNVPJTMP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine is a complex organic compound characterized by its bromophenyl, naphthalenyl, and phenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenyl boronic acid with a naphthalenyl halide in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced phenyl or naphthalenyl derivatives.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine can be used as a fluorescent probe or a molecular probe for studying biological processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-4-(2-naphthalenyl)-6-phenylpyridine

  • 2-(4-Chlorophenyl)-4-(2-naphthalenyl)-6-phenylpyridine

  • 2-(4-Methylphenyl)-4-(2-naphthalenyl)-6-phenylpyridine

Uniqueness: 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity compared to its methoxy, chloro, or methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C27H18BrN

Molecular Weight

436.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-naphthalen-2-yl-6-phenylpyridine

InChI

InChI=1S/C27H18BrN/c28-25-14-12-21(13-15-25)27-18-24(17-26(29-27)20-7-2-1-3-8-20)23-11-10-19-6-4-5-9-22(19)16-23/h1-18H

InChI Key

LUTSKIJNVPJTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br

Origin of Product

United States

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